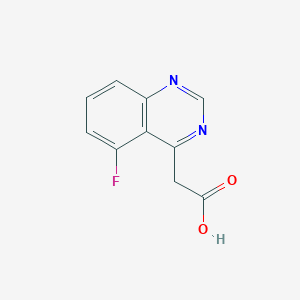

5-Fluoroquinazoline-4-acetic Acid

Description

Historical Context and Significance of Quinazoline Derivatives in Medicinal Chemistry

Quinazoline, a bicyclic heterocycle comprising fused benzene and pyrimidine rings, has been a cornerstone of medicinal chemistry since the mid-20th century. Early studies identified its capacity to mimic purine bases, enabling interactions with enzymatic targets such as dihydrofolate reductase and tyrosine kinases. The structural plasticity of quinazoline allows substitutions at positions 2, 4, 6, and 7, facilitating tailored interactions with biological targets. For instance, the FDA-approved drugs prazosin (antihypertensive) and erlotinib (anticancer) exemplify how quinazoline derivatives achieve therapeutic efficacy through selective receptor modulation.

The evolution of quinazoline-based drugs accelerated with the discovery that substitutions at the 4-position markedly influence bioactivity. Introducing carboxylic acid groups at this position, as seen in 4-quinazolineacetic acid derivatives, enhances water solubility and enables hydrogen bonding with target proteins. This modification paved the way for hybrid molecules like 5-fluoroquinazoline-4-acetic acid, which merges fluorine’s metabolic stability with the acetic acid group’s pharmacokinetic advantages.

Role of Fluorine Substitution in Bioactive Compound Design

Fluorine’s unique electronegativity and small atomic radius make it a strategic substituent for optimizing drug-like properties. Approximately 30% of small-molecule drugs approved since 2015 contain fluorine, underscoring its centrality in modern drug design. In quinazoline systems, fluorine substitution at position 5 alters electron distribution, strengthening interactions with hydrophobic binding pockets while resisting oxidative metabolism. For example, fluorinated quinazolines exhibit improved binding affinity to epidermal growth factor receptor (EGFR) kinases due to fluorine’s electron-withdrawing effects, which polarize adjacent carbonyl groups.

Recent breakthroughs in site-selective fluorination, such as enzymatic incorporation of fluorine into polyketide scaffolds, demonstrate the feasibility of bioengineered fluorinated natural product analogs. These advancements validate the potential of this compound as a synthetically accessible yet biologically nuanced compound.

Acetic Acid Functionalization Strategies in Heterocyclic Systems

The introduction of acetic acid moieties into heterocycles like quinazoline requires precision to balance reactivity and selectivity. Classical methods, such as the Niementowski reaction, fuse anthranilic acid derivatives with amides under high temperatures to form quinazoline-4-acetic acid precursors. However, modern electrochemical strategies offer greener alternatives. For instance, acetic acid itself can act as a hydrogen atom transfer (HAT) reagent in C(sp³)−H functionalization, enabling benzylic methoxylation under mild electrochemical conditions.

A notable three-component synthesis route involves reacting (2-aminophenyl)-oxo-acetic acid sodium salt with ammonium acetate and benzaldehyde derivatives to yield quinazoline-4-carboxylic acid analogs. Acidifying the sodium salt intermediate produces the free carboxylic acid, which can be further derivatized into esters or amides. This method’s atom economy and scalability make it particularly suited for synthesizing this compound, where fluorine is introduced via fluorinated benzaldehyde precursors.

Table 1: Synthetic Approaches to Quinazoline-4-Acetic Acid Derivatives

| Method | Conditions | Key Advantages | Limitations |

|---|---|---|---|

| Niementowski Reaction | 130–150°C, amide fusion | High yields, well-established | Harsh temperatures required |

| Electrochemical HAT | 4 V, RVC anode, AcOH/MeCN | Solvent efficiency, mild conditions | Limited to benzylic substrates |

| Three-Component Reaction | Ethanol, room temperature | Atom economy, modularity | Requires careful pH control |

Properties

Molecular Formula |

C10H7FN2O2 |

|---|---|

Molecular Weight |

206.17 g/mol |

IUPAC Name |

2-(5-fluoroquinazolin-4-yl)acetic acid |

InChI |

InChI=1S/C10H7FN2O2/c11-6-2-1-3-7-10(6)8(4-9(14)15)13-5-12-7/h1-3,5H,4H2,(H,14,15) |

InChI Key |

STIMRGXCABTQIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NC=N2)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

- Construction of the quinazoline core, often starting from substituted anthranilic acid derivatives.

- Introduction of the fluorine atom at the 5-position on the quinazoline ring.

- Installation of the acetic acid side chain at the 4-position.

Several synthetic routes have been reported, including stepwise and one-pot methods, using various reagents and conditions to optimize yield and selectivity.

Stepwise Synthesis via Urea Intermediate and Cyclization

A widely documented approach utilizes 4-fluoro-2-aminobenzoic acid as the starting material. The key steps are:

Formation of Urea Intermediate

4-Fluoro-2-aminobenzoic acid reacts with potassium cyanate (KOCN) in the presence of acetic acid to form 4-fluoro-2-ureidobenzoic acid. This step is typically conducted in acetonitrile or water at moderate temperatures (25–50°C) over several hours. The acetic acid converts potassium cyanate into cyanic acid (HOCN), facilitating the coupling reaction.Cyclization to Quinazoline-2,4-dione

The urea intermediate undergoes cyclization upon addition of sodium hydroxide (NaOH), forming quinazoline-2,4(1H,3H)-dione derivatives. Acidification with hydrochloric acid (HCl) yields the quinazoline-2,4-dione in high yield (up to 91%).

This method is eco-efficient and can be performed in a one-pot manner, making it scalable for industrial applications. The reaction conditions and yields are summarized in Table 1.

| Entry | Temperature (°C) | Time (h) | Yield of Urea Intermediate (%) | Yield of Cyclized Product (%) |

|---|---|---|---|---|

| 1 | 50 | 2 | 85 | - |

| 2 | 25 | 4 | 88 | - |

| 3 | 25 | 6 | 94 | - |

| 4 | - | - | - | 91 |

Table 1: Optimization of reaction conditions for the synthesis of quinazoline-2,4-dione derivatives from 4-fluoro-2-aminobenzoic acid.

Chlorination and Selective Reduction to Introduce Acetic Acid Moiety

Following quinazoline-2,4-dione formation, chlorination using phosphorus oxychloride (POCl3) can convert the 2,4-dione to 2,4-dichloro-7-fluoroquinazoline. This intermediate can then be selectively reduced or substituted to introduce the acetic acid side chain at the 4-position.

- Chlorination yields 2,4-dichloro-7-fluoroquinazoline, confirmed by X-ray crystallography.

- Selective reduction of the chlorine at the 4-position allows further functionalization.

This method provides a pathway to install the acetic acid group via nucleophilic substitution or etherification reactions.

Fluorination and Etherification Route for Acetic Acid Ester Formation

A patented industrial method describes the synthesis of 2-(5-fluoro-1,5-dinitrophenoxy) acetic acid esters, which are related intermediates in fluorinated quinazoline acetic acid synthesis:

Fluorination : Starting from 2,4-dichloronitrobenzene, fluorination is performed using potassium fluoride in dimethylformamide (DMF) at 80–100°C with phase transfer catalysts like tetramethylammonium chloride. This replaces chlorine with fluorine at the 5-position.

Etherification : The fluorinated intermediate undergoes etherification with glycolic acid methyl ester in the presence of potassium hydroxide and triethylamine at 0–30°C to form the acetic acid ester.

Subsequent acidification and purification yield the desired fluorinated acetic acid derivatives.

This method is characterized by mild reaction conditions, ease of operation, safety, and suitability for industrial scale-up (see Table 2 for reaction parameters).

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield/Remarks |

|---|---|---|---|---|

| Fluorination | Potassium fluoride, DMF, tetramethylammonium chloride | 80–100 | 1–2 | Efficient fluorination with salt removal |

| Etherification | Glycolic acid methyl ester, KOH, triethylamine, DMF | 0–30 | 3 | High selectivity and yield |

| Work-up | Acidification, filtration, drying | 10–60 | - | Product isolation and purification |

Table 2: Industrial fluorination and etherification conditions for fluorinated acetic acid esters.

Summary of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| One-pot urea intermediate cyclization | Uses 4-fluoro-2-aminobenzoic acid, KOCN, NaOH | Eco-friendly, scalable, high yield | Requires precise pH control |

| Chlorination and selective reduction | POCl3 chlorination followed by substitution | Enables acetic acid installation | Multi-step, uses hazardous reagents |

| Fluorination and etherification (industrial) | Fluorination with KF in DMF, etherification with glycolic acid ester | Mild, safe, industrially scalable | Requires phase transfer catalysts |

| Schotten–Baumann and cyclization | Acyl chloride coupling and cyclization | Versatile for derivatives | Multiple steps, sensitive reagents |

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroquinazoline-4-acetic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-4,6-dione derivatives.

Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed:

Oxidation: Quinazoline-4,6-dione derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

5-Fluoroquinazoline-4-acetic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoroquinazoline-4-acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. For example, in antibacterial applications, the compound may inhibit bacterial enzymes involved in cell wall synthesis or DNA replication . In anticancer applications, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Fluoroquinazoline-4-acetic Acid with structurally related acetic acid derivatives:

Mechanistic and Pharmacological Differences

- Nitric Oxide Induction vs. Kinase Targeting :

FAA and XAA derivatives act as low-molecular-weight stimulators of nitric oxide production in macrophages, correlating with antitumor effects . In contrast, quinazoline derivatives like this compound are more commonly associated with kinase inhibition (e.g., EGFR or VEGFR targeting), though direct evidence is lacking in the provided data. - Fluorine Positioning and Bioactivity: Fluorination at the 5-position in quinazoline may enhance metabolic stability and binding affinity compared to non-fluorinated analogues. In FAA/XAA derivatives, fluorine is absent, but substituents like methyl groups (e.g., 5,6-Dimethyl-XAA) optimize NO induction .

- Acetic Acid vs. Ester Derivatives :

The ethyl and methyl esters of this compound (e.g., SY100597, SY131075) likely serve as prodrugs, improving lipophilicity and oral bioavailability compared to the free acid form .

Research Findings and Implications

- Antitumor Mechanisms: FAA/XAA derivatives rely on NO-mediated cytotoxicity, while quinazoline-acetic acid compounds may inhibit tumor angiogenesis or proliferation via kinase pathways .

- Structure-Activity Relationships (SAR): In XAA analogues, methyl substitutions (e.g., 5,6-Dimethyl-XAA) enhance NO production by 3.4-fold compared to unsubstituted XAA . Fluorine in this compound may mimic a hydroxyl or methyl group in target binding, a strategy seen in FDA-approved fluorinated drugs.

Q & A

Q. What synthetic strategies are recommended for the efficient production of 5-Fluoroquinazoline-4-acetic Acid?

Answer: The synthesis of this compound involves multi-step organic reactions, typically starting with fluorinated aromatic precursors. Key considerations include:

- Reaction Optimization : Control of temperature (e.g., 60–80°C for cyclization) and solvent selection (e.g., DMSO or ethanol for solubility and reactivity) to maximize yield and purity .

- Protection/Deprotection Steps : Use of protecting groups for the acetic acid moiety during heterocyclic ring formation to prevent side reactions .

- Catalysts : Employing palladium or copper catalysts for cross-coupling reactions to introduce the quinazoline core .

- Purification : Column chromatography or recrystallization to isolate the final product, with HPLC monitoring to ensure >95% purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer: A combination of spectroscopic and chromatographic methods is critical:

Q. What are the primary biological screening models used to evaluate the bioactivity of this compound?

Answer: Initial screening often focuses on:

- Enzyme Inhibition Assays : Testing against kinases or cyclooxygenases (COX) due to structural similarity to known inhibitors .

- Cytotoxicity Studies : Use of cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via MTT assays .

- Anti-inflammatory Models : LPS-induced macrophage activation to measure TNF-α suppression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound derivatives?

Answer: SAR studies require systematic substitution of functional groups and evaluation of bioactivity:

- Fluorine Position : Compare 5-fluoro vs. 6-fluoro analogs to assess impact on lipophilicity and target binding .

- Acetic Acid Modifications : Replace with propionic acid or ester derivatives to study solubility effects .

- Heterocyclic Core Variations : Introduce pyridine or pyrimidine rings instead of quinazoline to probe scaffold flexibility .

Q. Example SAR Table :

| Derivative | Modification | Biological Activity | Reference |

|---|---|---|---|

| 5-Fluoroquinazoline-4-propionic Acid | Acetic acid → propionic acid | Reduced COX-2 inhibition (IC₅₀ = 12 μM vs. 8 μM for parent) . | |

| 6-Fluoroquinazoline-4-acetic Acid | Fluorine at position 6 | Enhanced cytotoxicity (HeLa IC₅₀ = 4.2 μM vs. 5.8 μM for parent) . |

Q. What methodologies are employed to elucidate the mechanism of action of this compound in anticancer research?

Answer: Advanced mechanistic studies include:

- Target Identification : Chemoproteomics using activity-based probes to label binding proteins in cancer cell lysates .

- Kinase Profiling : Screening against a panel of 100+ kinases to identify inhibition hotspots (e.g., EGFR, VEGFR2) .

- Apoptosis Assays : Flow cytometry for Annexin V/PI staining to confirm caspase-dependent pathways .

- Molecular Dynamics (MD) Simulations : Modeling interactions with ATP-binding pockets to guide rational design .

Q. How should researchers reconcile conflicting data regarding the pharmacokinetic properties of this compound in different experimental models?

Answer: Contradictions in PK data (e.g., bioavailability in mice vs. rats) can be addressed by:

- Standardized Dosing : Ensure consistent administration routes (e.g., oral vs. IV) across studies .

- Metabolite Profiling : LC-MS/MS to identify species-specific metabolites affecting clearance rates .

- Protein Binding Assays : Measure albumin binding to explain variations in free drug concentrations .

- Cross-Study Meta-Analysis : Use statistical tools to aggregate data and identify confounding variables (e.g., diet, genetic background) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.